molecular formula C13H22N4 B1470677 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 1515564-52-9

6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No. B1470677
CAS RN: 1515564-52-9
M. Wt: 234.34 g/mol
InChI Key: QYBNMRYAZRJWRY-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, also known as 6-DMPM, is an organic compound used in various scientific research applications. It is a derivative of piperidine and pyrimidine, and its structure consists of an amine group and two methyl groups attached to a six-membered ring. 6-DMPM is a versatile compound that has been utilized in a wide range of scientific research applications, including drug discovery, synthetic chemistry, and biochemistry.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine has been used in a variety of scientific research applications. It has been utilized in drug discovery, as it can be used to create a range of novel compounds with potential biological activities. Additionally, 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine has been used in synthetic chemistry, as it can be used to synthesize a variety of complex organic molecules. Finally, 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine has been used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules.

Mechanism Of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is not fully understood. It is believed that 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine can interact with proteins, enzymes, and other biomolecules in the body, altering their structure and function. Additionally, 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine can bind to receptors in the body, modulating their activity and thus affecting the body's response to various stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine are not fully understood. However, it is believed that 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine can interact with proteins and enzymes in the body, altering their structure and function. Additionally, 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine has been shown to bind to receptors in the body, modulating their activity and thus affecting the body's response to various stimuli.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine can be used to synthesize a variety of complex organic molecules, making it a useful tool for synthetic chemistry experiments. The main limitation of using 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.

Future Directions

The potential future directions for 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and synthetic chemistry. Additionally, further research into the biochemical and physiological effects of 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine could lead to the development of new therapeutic agents. Other potential future directions include the development of new synthesis methods for 6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, as well as the exploration of potential applications in other fields, such as biochemistry and pharmacology.

properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-9-5-10(2)8-17(7-9)13-6-12(14-4)15-11(3)16-13/h6,9-10H,5,7-8H2,1-4H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNMRYAZRJWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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